Cas no 33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-)

Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- structure
33145-10-7 structure
Product Name:Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
Numero CAS:33145-10-7
MF:C20H26O2
MW:298.419246196747
CID:309685
PubChem ID:94446
Update Time:2025-04-19

Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2'-isobutylidenebis(4,6-dimethylphenol)
    • 2,2'-(2-methylpropane-1,1-diyl)bis(4,6-dimethylphenol)
    • 2,2'-(2-Methylpropylidene)bis(4,6-dimethylphenol)
    • 2,2'-(2-Methylpropylidene)bis(4,6-xylenol)
    • 2,2'-Isobutylidene-bis(4,6-dimethylphenol)
    • 2,4-Xylenol, 6,6'-isobutylidenedi-
    • BRN 2148314
    • Metaseol
    • Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl-
    • Vulkanox NKF
    • 2-[1-(2-HYDROXY-3,5-DIMETHYL-PHENYL)-2-METHYL-PROPYL]-4,6-DIMETHYL-PHENOL
    • 63530-23-4
    • SCHEMBL223172
    • 2,2'-(2-methylpropylidene)bis[4,6-xylenol]
    • 2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenol
    • EINECS 251-394-8
    • 2,2'-Isobutyliden-bis-(4,6-di-methylphenol)
    • 33145-10-7
    • 3-06-00-05547 (Beilstein Handbook Reference)
    • W-110832
    • Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
    • Phenol, 2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
    • DTXSID50865666
    • NS00059381
    • Inchi: 1S/C20H26O2/c1-11(2)18(16-9-12(3)7-14(5)19(16)21)17-10-13(4)8-15(6)20(17)22/h7-11,18,21-22H,1-6H3
    • Chiave InChI: SZAQZZKNQILGPU-UHFFFAOYSA-N
    • Sorrisi: OC1C(C)=CC(C)=CC=1C(C1C=C(C)C=C(C)C=1O)C(C)C

Proprietà calcolate

  • Massa esatta: 298.19338
  • Massa monoisotopica: 298.193280068g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 324
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.7
  • Superficie polare topologica: 40.5Ų

Proprietà sperimentali

  • Densità: 1.0104 (rough estimate)
  • Punto di ebollizione: 399.83°C (rough estimate)
  • Indice di rifrazione: 1.5680 (estimate)
  • PSA: 40.46
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD